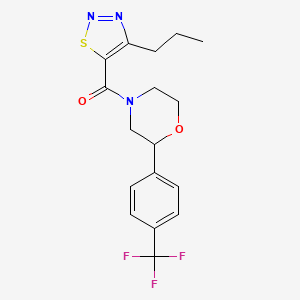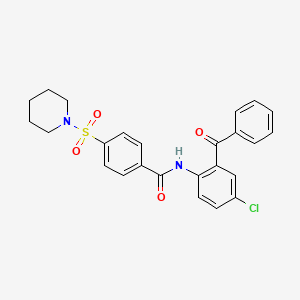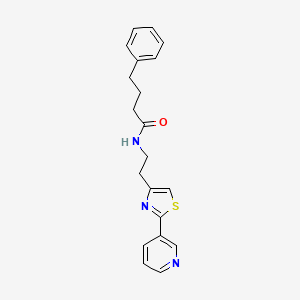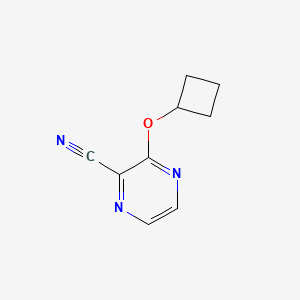![molecular formula C18H21N3O4S B2639036 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate CAS No. 1197733-16-6](/img/structure/B2639036.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be analyzed. This can include its melting point, boiling point, solubility in various solvents, and its optical properties. The compound’s acidity or basicity, its stereochemistry, and other chemical properties may also be analyzed .Scientific Research Applications
Synthesis and Characterization
Research in the field often focuses on the synthesis and characterization of novel compounds with potential applications in drug development or materials science. For example, studies on the synthesis of thiophene derivatives, similar to the core structure of the mentioned compound, have been conducted to explore their fluorescence properties, which could be useful in the development of new imaging agents or materials with specific optical properties (Guo Pusheng, 2009).
Medicinal Chemistry and Drug Design
Compounds with complex cycloalkyl and thiophene units are often explored for their potential medicinal properties. For instance, derivatives of cyclopropanecarboxylic acids have been synthesized to investigate their use in creating new drugs with improved pharmacological profiles. These compounds can serve as key intermediates in the development of novel therapeutic agents, highlighting the importance of such molecules in drug discovery processes (U. Schöllkopf, R. Harms, D. Hoppe, 1973).
Heterocyclic Chemistry
The synthesis and exploration of heterocyclic compounds, particularly those containing thiophene and cyanoacetamide groups, play a crucial role in the development of drugs with antitumor and antioxidant activities. These studies not only expand the chemical space of bioactive molecules but also contribute to the understanding of structure-activity relationships vital for drug design (S. A. Bialy, M. Gouda, 2011).
Applications in Agriculture
Some research focuses on the synthesis of novel compounds that can act as inhibitors for enzymes relevant in agricultural sciences. For example, inhibitors for 1-aminocyclopropane-1-carboxylate deaminase, an enzyme involved in ethylene synthesis in plants, have been synthesized to study plant growth and stress responses. These compounds, by modulating ethylene levels, could potentially be used to enhance crop yield or stress tolerance (Z. Zhao, Hung‐wen Liu, 2002).
Material Science
In the realm of material science, the synthesis of novel organic compounds, such as those containing thiophene units, can lead to the development of new dyes with applications in textile engineering and polymer science. The exploration of their complexation with metals and their dyeing performance on various fabrics underscores the interdisciplinary nature of chemical research, bridging chemistry, materials science, and industrial applications (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-11-8-14(20-16(23)12-4-5-12)26-15(11)17(24)25-9-13(22)21-18(10-19)6-2-3-7-18/h8,12H,2-7,9H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOBEKIBAHBTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2CC2)C(=O)OCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 5-cyclopropaneamido-3-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)





![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![2-(1-Benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B2638973.png)
